molecular formula C17H16N2O2S B2525487 NCT02 CAS No. 790245-61-3

NCT02

Cat. No.: B2525487
CAS No.: 790245-61-3
M. Wt: 312.39
InChI Key: IELCYEUTXLYDOV-UHFFFAOYSA-N
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Description

NCT02 is a compound known for its role as a cyclin K degrader. It promotes the ubiquitination and proteasomal degradation of cyclin K and its complex partner cyclin-dependent kinase 12. This compound has shown promise in the research of metastatic colorectal cancer .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to NCT02 include other cyclin-dependent kinase inhibitors and molecular glues that induce protein degradation. Some examples are:

  • Cyclin-dependent kinase 9 inhibitors
  • Cyclin-dependent kinase 4/6 inhibitors
  • Proteolysis-targeting chimeras (PROTACs)

Uniqueness: this compound is unique in its specific targeting of cyclin K and cyclin-dependent kinase 12 for degradation. Unlike other cyclin-dependent kinase inhibitors that primarily inhibit kinase activity, this compound promotes the degradation of the entire protein complex, making it a valuable tool for studying protein degradation pathways and developing targeted cancer therapies .

Properties

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCYEUTXLYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790245-61-3
Record name 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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